molecular formula C21H13F4N5O B608907 CTLA-4 inhibitor CAS No. 635324-72-0

CTLA-4 inhibitor

Numéro de catalogue B608907
Numéro CAS: 635324-72-0
Poids moléculaire: 427.3626
Clé InChI: WQKVVTLTCHDAST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .


Synthesis Analysis

The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .


Molecular Structure Analysis

The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .


Chemical Reactions Analysis

CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .


Physical And Chemical Properties Analysis

Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .

Applications De Recherche Scientifique

Breast Cancer Immunotherapy

Specific Scientific Field

Oncology and immunology.

Summary

Breast cancer is characterized by a high incidence rate, and its treatment remains challenging, especially in certain subtypes. Immunotherapy utilizing immune checkpoint inhibitors (ICIs) has gained momentum as a potential treatment approach. Among these, cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) inhibitors have been studied extensively. However, cure rates with monotherapy are relatively low.

Methods of Application

Clinical studies have explored CTLA-4 inhibitors as monotherapy or in combination with other ICIs or alternative medications. Researchers aim to improve the efficacy of CTLA-4-based therapy by investigating more effective immune-based treatment strategies.

Results and Outcomes

While substantial progress has been made, there’s room for improvement. Researchers continue to explore novel approaches to enhance the effectiveness of CTLA-4 inhibitors in breast cancer treatment. It’s essential to strike a balance between efficacy and minimizing immune-related adverse events (irAEs) associated with these therapies .

Renal Cell Carcinoma, Melanoma, NSCLC, and Head and Neck Squamous Cell Cancer

Specific Scientific Field

Oncology.

Summary

Immune checkpoint blockade of CTLA-4 has shown promise in improving survival rates for renal cell carcinoma, melanoma, non-small cell lung cancer (NSCLC), and head and neck squamous cell cancer.

Methods of Application

CTLA-4 inhibitors are administered as immune checkpoint blockade therapy.

Results and Outcomes

Studies demonstrate improved survival outcomes in these cancer types when CTLA-4 inhibitors are used .

Uncoupling Toxicity and Efficacy

Specific Scientific Field

Immunology and cancer research.

Summary

CTLA-4-specific antibodies, such as ipilimumab, are used in anticancer immunotherapy. However, they can induce severe autoimmune side effects. Researchers are exploring strategies to uncouple toxicity from efficacy in CTLA-4-targeting antibodies.

Methods of Application

Clinical administration of CTLA-4-targeting antibodies.

Results and Outcomes

Efforts to balance efficacy and minimize adverse effects are ongoing .

Mechanistic Insights into CTLA-4 Inhibition

Specific Scientific Field

Immunology.

Summary

CTLA-4 plays a crucial role in modulating T-cell activation. Researchers have investigated how a common mutation (G199R) in the cytoplasmic domain of CTLA-4 impacts its inhibitory function.

Methods of Application

Laboratory studies exploring the underlying mechanisms.

Results and Outcomes

Understanding the impact of CTLA-4 mutations informs potential therapeutic strategies .

Propriétés

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CTLA-4 inhibitor

Citations

For This Compound
10
Citations
A Bang, TJ Wilhite, LRG Pike, DN Cagney… - International Journal of …, 2017 - Elsevier
… We identified 133 patients, of whom 28 received a CTLA-4 inhibitor alone, 88 received a PD-1 inhibitor alone, and 17 received both classes of inhibitors either sequentially (n=13) or …
Number of citations: 152 www.sciencedirect.com
MM Sun, RD Levinson, A Filipowicz… - Ocular immunology …, 2019 - Taylor & Francis
… The literature for the CTLA-4 inhibitor ipilimumab induced uveitis has been well cited, 54 and was not repeated here. Uveitis has been reported after PD-1 therapy (pembrolizumab or …
Number of citations: 64 www.tandfonline.com
N Siewe, A Friedman - PloS One, 2022 - journals.plos.org
… % of patients receiving CTLA-4 inhibitor (ipilimumab) develop … who are treated with CTLA-4 inhibitor (ipilimumab), and thus … due to treatment with CTLA-4 inhibitor, and we represent the …
Number of citations: 4 journals.plos.org
JR Brahmer - 2012 - Future Medicine
Ipilimumab is the first antibody against cytotoxic T-lymphocyte antigen-4 (CTLA-4) approved for use in the clinic. With its recent US FDA approval and exciting tumor activity, ipilimumab …
Number of citations: 3 www.futuremedicine.com
H Zhang, J Mi, Q Xin, W Cao, C Song, N Zhang… - Frontiers in …, 2023 - frontiersin.org
… This review focuses on the mechanisms of CTLA-4 inhibitor monotherapy or combination therapy in breast cancer. We systematically summarize the latest research and clinical …
Number of citations: 6 www.frontiersin.org
P Friedlander, K Wood, K Wassmann… - … for ImmunoTherapy of …, 2018 - Springer
… received prior chemotherapy with the investigational CTLA-4 inhibitor tremelimumab as part of a … Treatment of patients with unresectable or stage IV melanoma with the CTLA-4 inhibitor …
Number of citations: 32 link.springer.com
A Sekulic, WS Liang, W Tembe, T Izatt… - Molecular genetics & …, 2015 - Wiley Online Library
… Treatment with the CTLA 4 inhibitor ipilimumab resulted in a rapid clinical response. Our findings suggest a novel driver mechanism for SS , and cancer in general, and exemplify an …
Number of citations: 83 onlinelibrary.wiley.com
A Wilkins, F McDonald, K Harrington… - … for ImmunoTherapy of …, 2019 - Springer
… Formenti et al. have recently reported the clinical outcomes and translational readouts of a trial of the anti-CTLA-4 inhibitor, ipilimumab, in combination with palliative radiotherapy in 39 …
Number of citations: 17 link.springer.com
F Liu, J Huang, X Liu, Q Cheng, C Luo, Z Liu - Cancer cell international, 2020 - Springer
… The first large phase III trial of ipilimumab (a CTLA-4 inhibitor) plus nivolumab (a PD-1 inhibitor) in recurrent World Health Organization (WHO) grade IV glioma (glioblastoma) (…
Number of citations: 83 link.springer.com
PP Zhang, J Wang, DZ Ding, L Zhang, C Cheng… - Medicine, 2021 - ncbi.nlm.nih.gov
… Our meta-analysis revealed that PD-1/PD-L1 inhibitors plus CTLA-4 inhibitor could markedly improve the endpoint outcomes of patients compared with chemotherapy alone, and did not …
Number of citations: 3 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.